N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide

Medicinal chemistry Structure-activity relationship Quinoxaline derivatives

Procure this compound as a structurally novel N-substituted quinoxaline-2-carboxamide. The unique cyclopropyl-hydroxypropyl side chain introduces hydrogen-bonding capacity and metabolic constraint absent from the naphthylmethyl benchmark (compound 29), potentially altering selectivity in cytotoxicity screening against HepG2, SK-OV-3, and PC-3 cell lines. Use for head-to-head comparison with compound 29, kinase selectivity profiling (FGFR1-4), antimycobacterial evaluation (M. tuberculosis H37Ra), and target deconvolution via affinity probes derived from the tertiary alcohol handle.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 1286720-05-5
Cat. No. B2432103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide
CAS1286720-05-5
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3CC3)O
InChIInChI=1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19)
InChIKeyRWBJTQJGSXUSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide (CAS 1286720-05-5): Structural Identity and Compound Class Baseline for Procurement Evaluation


N-(2-Cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide (CAS 1286720-05-5, molecular formula C15H17N3O2, molecular weight 271.32 g/mol) is a synthetic quinoxaline-2-carboxamide derivative bearing a cyclopropyl group and a tertiary alcohol on the N-alkyl side chain . The quinoxaline-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with marketed drugs including erdafitinib (FGFR inhibitor) and varenicline (nicotinic receptor partial agonist) demonstrating the scaffold's therapeutic versatility [1]. At the time of writing, this specific compound has not been the subject of any identifiable peer-reviewed primary research publication; available vendor-supplied characterization indicates it is offered as a research-grade building block for derivatization and preliminary screening purposes .

Why Generic Quinoxaline-2-Carboxamide Substitution Fails for N-(2-Cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide in Research Procurement


Quinoxaline-2-carboxamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to N-substituent variation. Published data on the closest studied analog, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29), demonstrates that a change from a naphthylmethyl to a benzyl or phenyl substituent alters antimycobacterial MIC values by over 100-fold and shifts cytotoxicity profiles across HepG2, SK-OV-3, and PC-3 cell lines [1]. The target compound's unique cyclopropyl-hydroxypropyl side chain introduces a hydrogen-bond donor (tertiary alcohol) and a metabolically constrained cyclopropyl ring absent from all published analogs, meaning potency, selectivity, and pharmacokinetic behavior cannot be predicted by interpolation from existing SAR datasets [1]. Generic substitution with unsubstituted quinoxaline-2-carboxamide (CAS 5182-90-1) or N-benzyl analogs would abandon these structurally encoded differentiation features, with unknown consequences for target engagement and assay outcomes [1][2].

Quantitative Differential Evidence for N-(2-Cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide vs. Closest Structural Analogs


Structural Differentiation: Cyclopropyl-Hydroxypropyl Side Chain vs. Naphthylmethyl Analog (Compound 29)

The target compound possesses a 2-cyclopropyl-2-hydroxypropyl substituent on the carboxamide nitrogen, incorporating a tertiary alcohol (H-bond donor/acceptor, cLogP-lowering moiety) and a cyclopropyl ring (metabolic stability element). The closest published analog, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29, Bouz et al. 2021), carries a lipophilic naphthylmethyl group with no H-bond donor. No direct head-to-head comparison between these two compounds exists in the published literature; however, compound 29 serves as the most relevant class benchmark with published IC50 values against HepG2 (37.3 µM), SK-OV-3 (49.6 µM), and PC-3 (68.5 µM) cell lines [1]. The target compound's cyclopropyl-hydroxypropyl motif is predicted to reduce logP by approximately 1.5–2.0 units versus the naphthylmethyl analog (based on fragment contribution methods), potentially altering both cell permeability and off-target binding profiles . The tertiary alcohol additionally provides a derivatizable handle (e.g., esterification, oxidation to ketone) absent from compound 29 .

Medicinal chemistry Structure-activity relationship Quinoxaline derivatives

Class-Level Anticancer Potential: Cytotoxicity Benchmarking Against Published Quinoxaline-2-Carboxamide Series

The MDPI study (Bouz et al. 2021) provides a quantitative class-level benchmark for N-substituted quinoxaline-2-carboxamide cytotoxicity. Compound 29 exhibited selective cytotoxicity with IC50 values of 37.3 µM (HepG2), 49.6 µM (SK-OV-3), and 68.5 µM (PC-3), whereas most other N-benzyl and N-phenyl analogs in the series showed IC50 > 100 µM across the same panel, establishing that cytotoxicity in this scaffold is highly dependent on N-substituent identity [1]. No cytotoxicity data exist for the target compound. The structural divergence at the N-substituent position—cyclopropyl-hydroxypropyl vs. naphthylmethyl—precludes direct potency extrapolation [1].

Anticancer screening Cytotoxicity profiling HepG2 SK-OV-3 PC-3

Kinase Inhibition Potential: Protein Tyrosine Kinase Patent Landscape Context

Quinoxaline-2-carboxamide derivatives are claimed as protein tyrosine kinase (PTK) inhibitors in patent US-8536175-B2, which describes compounds of formula (I) encompassing quinoxaline-carboxamide structures with various N-substituents for treating PTK-mediated diseases including cancers associated with FGFR mutations [1]. A related patent family (WO2009119537A1, Daiichi Sankyo) claims hydroxyquinoxalinecarboxamide derivatives as anticoagulant agents, demonstrating that the hydroxy-substituted quinoxaline carboxamide sub-class possesses distinct pharmacological activity from non-hydroxylated analogs [2]. The target compound's tertiary alcohol motif partially overlaps with the hydroxyquinoxalinecarboxamide pharmacophore described in the Daiichi Sankyo patent, suggesting potential activity at serine protease targets in the coagulation cascade; however, no specific biochemical assay data are available for the target compound to quantify this inference [2].

Kinase inhibition Protein tyrosine kinase FGFR Patent analysis

Antimycobacterial Activity Class Benchmark: MIC Range from Published N-Benzyl Quinoxaline-2-Carboxamide Series

The Bouz et al. (2021) study evaluated a series of N-phenyl and N-benzyl quinoxaline-2-carboxamides against Mycobacterium tuberculosis H37Ra. Compounds in this series exhibited MIC values ranging from 3.91 to 500 µg/mL, with the majority of active compounds clustering below 15.625 µg/mL and belonging to the N-benzyl sub-group [1]. The target compound's N-substituent differs from both the active N-benzyl and inactive N-phenyl sub-classes, placing it in an untested structural category. No antimycobacterial data exist for the target compound, and the presence of the tertiary alcohol and cyclopropyl group may significantly alter cell wall penetration properties relative to the tested analogs [1].

Antimycobacterial Mycobacterium tuberculosis MIC Anti-tuberculosis

Recommended Research Application Scenarios for N-(2-Cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide Based on Available Evidence


Structure-Activity Relationship Expansion of Quinoxaline-2-Carboxamide Anticancer Agents

Procure this compound as a structurally novel N-substituted quinoxaline-2-carboxamide for cytotoxicity screening against the HepG2/SK-OV-3/PC-3 cell line panel established by Bouz et al. (2021), generating the first quantitative head-to-head comparison with compound 29 (IC50: 37.3, 49.6, 68.5 µM respectively) [1]. The cyclopropyl-hydroxypropyl side chain introduces hydrogen-bonding capacity absent from the naphthylmethyl benchmark, potentially altering selectivity across the three cancer cell lines. Pair with molecular docking against human DNA topoisomerase and VEGFR, the computationally predicted targets for compound 29 [1].

Kinase Selectivity Profiling Against FGFR and Related Tyrosine Kinases

Screen the compound against a panel of protein tyrosine kinases, prioritizing FGFR1-4 based on the patent claims in US-8536175-B2 for quinoxaline-2-carboxamide PTK inhibitors [2]. The cyclopropyl group may confer improved kinase selectivity compared to aromatic N-substituents by reducing hydrophobic surface complementarity in the kinase hinge region. Comparative profiling against the unsubstituted parent compound quinoxaline-2-carboxamide (CAS 5182-90-1) would isolate the contribution of the cyclopropyl-hydroxypropyl side chain to kinase binding [2].

Antimycobacterial Screening and Cell Wall Penetration Assessment

Evaluate the compound against M. tuberculosis H37Ra using the MABA assay protocol from Bouz et al. (2021), with MIC determination against the published class benchmark (active compounds MIC < 15.625 µg/mL) [1]. The tertiary alcohol and cyclopropyl ring may modulate mycobacterial cell wall penetration, a critical determinant of antitubercular efficacy. Include comparator testing against isoniazid and rifampicin as positive controls to contextualize any observed activity within standard antitubercular potency ranges [1].

Chemical Biology Probe Development via Hydroxyl Group Derivatization

Exploit the tertiary alcohol as a synthetic handle for generating affinity chromatography ligands (via ester or carbamate linkage to solid supports) or fluorescent probes (via conjugation to dansyl, BODIPY, or fluorescein moieties) for target identification studies . The quinoxaline-2-carboxamide scaffold's documented binding to multiple target classes (kinases, topoisomerases, coagulation factors) makes target deconvolution essential; a probe derived from this compound would enable pull-down experiments to identify the molecular target(s) engaged by the cyclopropyl-hydroxypropyl pharmacophore [2].

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.